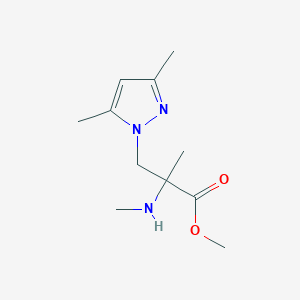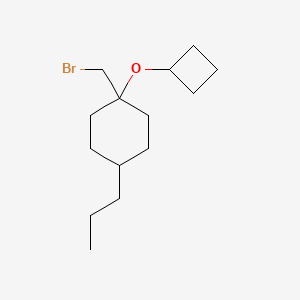
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy ring, which is further connected to a propyl-substituted cyclohexane ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane typically involves multiple steps, starting with the preparation of the cyclobutoxy and cyclohexane rings. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of corresponding hydrocarbons.
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane finds applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The pathways involved may include the activation of specific enzymes or receptors, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane include:
Benzyl Bromide: Known for its use in organic synthesis and as an alkylating agent.
Bromomethyl Acetate: Used in the preparation of optically active compounds and as a reagent in organic reactions.
1-(Bromomethyl)naphthalene: Employed as an intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutyloxy-4-propylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-2-4-12-7-9-14(11-15,10-8-12)16-13-5-3-6-13/h12-13H,2-11H2,1H3 |
InChI Key |
RWYLTNQOHNOEIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CBr)OC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


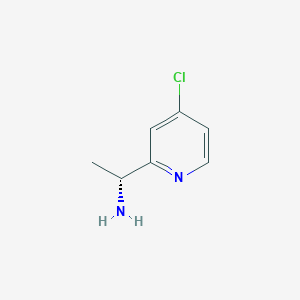
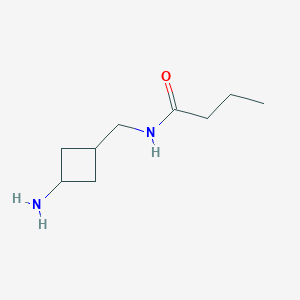
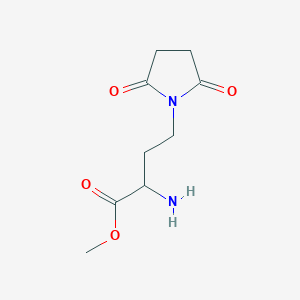
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
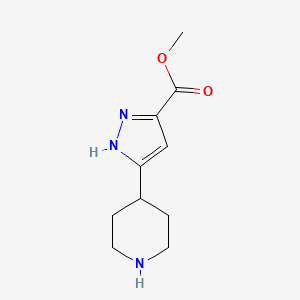
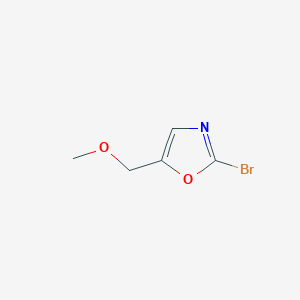
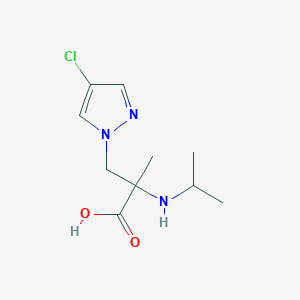
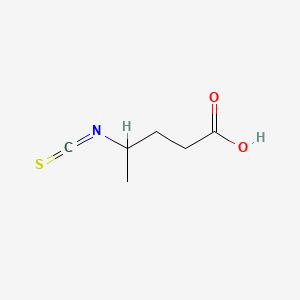

![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
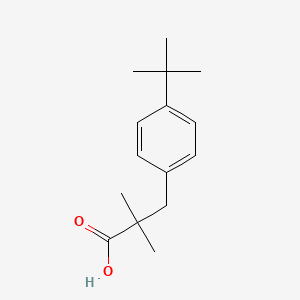
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)
